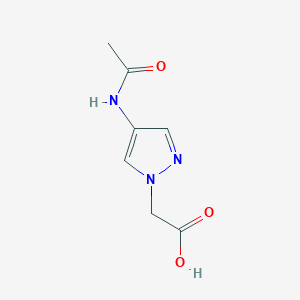

2-(4-acetamido-1H-pyrazol-1-yl)acetic acid

Descripción general

Descripción

2-(4-Acetamido-1H-pyrazol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetamido-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Acetylation: The pyrazole ring is then acetylated to introduce the acetamido group at the 4-position.

Introduction of the Acetic Acid Group: Finally, the acetic acid group is introduced at the 1-position of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Acetamido-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Amine derivatives of the compound.

Substitution Products: Substituted pyrazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-(4-Acetamido-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-(4-acetamido-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Pyrazole: The parent compound without the acetamido group.

Acetamide: A simpler compound with an acetamido group but lacking the pyrazole ring.

Acetic Acid: A basic carboxylic acid without the pyrazole or acetamido groups.

Uniqueness: 2-(4-acetamido-1H-pyrazol-1-yl)acetic acid is unique due to the combination of the pyrazole ring and the acetamido group, which imparts specific chemical and biological properties that are not present in the simpler analogs.

Actividad Biológica

2-(4-acetamido-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to other pyrazole derivatives that exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and antithrombotic properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies involving this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-acetamido-1H-pyrazole with acetic anhydride or acetic acid under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.22 to 0.25 μg/mL, indicating strong bactericidal effects against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Pyrazole Derivative A | 0.22 | Effective |

| Pyrazole Derivative B | 0.25 | Effective |

Antithrombotic Activity

This compound has been investigated for its role as a P2Y12 receptor antagonist, which is critical in platelet aggregation and thrombus formation. In preclinical models, compounds with similar structures have shown significant antithrombotic effects, suggesting that this compound may also inhibit platelet aggregation effectively . The mechanism involves reversible antagonism of the P2Y12 receptor, which plays a vital role in cardiovascular health.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural modifications. In the case of this compound, variations in substituents on the pyrazole ring can significantly alter its pharmacological profile. For example, substituents such as halogens or alkyl groups can enhance or diminish activity against specific targets .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of various pyrazole derivatives, researchers synthesized multiple compounds and tested their activity against clinically relevant pathogens. The results indicated that modifications in the acetamide group significantly affected antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Case Study 2: Antithrombotic Effects

A comparative analysis of several pyrazole derivatives revealed that those resembling this compound showed promising results in inhibiting platelet aggregation in vitro. These findings suggest potential therapeutic applications in preventing thromboembolic disorders .

Propiedades

IUPAC Name |

2-(4-acetamidopyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-5(11)9-6-2-8-10(3-6)4-7(12)13/h2-3H,4H2,1H3,(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXMVOAXDDZVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN(N=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271407 | |

| Record name | 4-(Acetylamino)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-90-1 | |

| Record name | 4-(Acetylamino)-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetylamino)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.